4-Propylocta-2,4-diene
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Overview
Description
4-Propylocta-2,4-diene is an organic compound characterized by the presence of two conjugated double bonds within an eight-carbon chain, with a propyl group attached to the fourth carbon. This compound falls under the category of conjugated dienes, which are known for their unique chemical properties and reactivity due to the delocalization of π-electrons.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Propylocta-2,4-diene can be achieved through various methods, including:
Allylic Halogenation and Elimination: Starting from an alkene, the allylic carbon can be halogenated using N-bromosuccinimide (NBS) followed by elimination to form the conjugated diene.
Stereoselective Synthesis: The use of specific bases and solvents, such as sodium hydroxide in dimethyl sulfoxide (DMSO), can lead to the formation of stereoselective dienes.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation and elimination processes, optimized for yield and purity. The choice of catalysts and reaction conditions is crucial to ensure the efficient production of the desired diene.
Chemical Reactions Analysis
Types of Reactions: 4-Propylocta-2,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Hydrogenation can convert the diene into a saturated hydrocarbon.
Substitution: Electrophilic substitution reactions can occur at the double bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as peracids or ozone are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogens or other electrophiles in the presence of a catalyst.
Major Products:
Oxidation: Epoxides or alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-Propylocta-2,4-diene has several applications in scientific research:
Chemistry: Used as a model compound in studying the Diels-Alder reaction and other cycloaddition reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug synthesis and as a precursor for bioactive compounds.
Industry: Utilized in the production of polymers and other materials due to its reactivity and ability to form complex structures
Mechanism of Action
The mechanism of action of 4-Propylocta-2,4-diene involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds. These double bonds allow for:
Electrophilic Addition: The compound can react with electrophiles, leading to the formation of new bonds.
Cycloaddition Reactions: The diene can undergo [4+2] cycloaddition reactions, forming six-membered rings.
Resonance Stabilization: The conjugated system provides stability to reaction intermediates, facilitating various transformations.
Comparison with Similar Compounds
4-Propylocta-2,4-diene can be compared with other conjugated dienes such as:
1,3-Butadiene: A simpler conjugated diene with two double bonds separated by a single bond.
1,3-Pentadiene: Another conjugated diene with similar reactivity but different chain length.
Isoprene: A naturally occurring conjugated diene used in the production of synthetic rubber.
Uniqueness: this compound is unique due to its specific structure, which includes a propyl group and an extended carbon chain. This structure influences its reactivity and makes it suitable for specific applications in research and industry.
By understanding the properties, reactions, and applications of this compound, researchers can explore its potential in various fields and develop new materials and compounds based on its unique characteristics.
Properties
CAS No. |
189290-65-1 |
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Molecular Formula |
C11H20 |
Molecular Weight |
152.28 g/mol |
IUPAC Name |
4-propylocta-2,4-diene |
InChI |
InChI=1S/C11H20/c1-4-7-10-11(8-5-2)9-6-3/h5,8,10H,4,6-7,9H2,1-3H3 |
InChI Key |
AOBDETVEUZPUBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=C(CCC)C=CC |
Origin of Product |
United States |
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